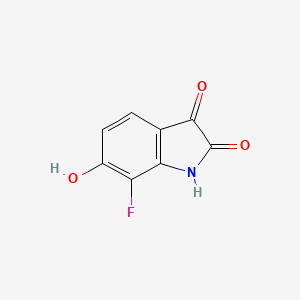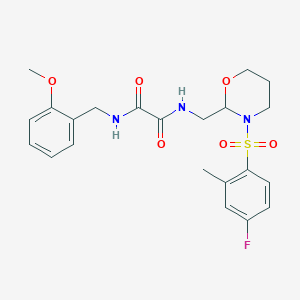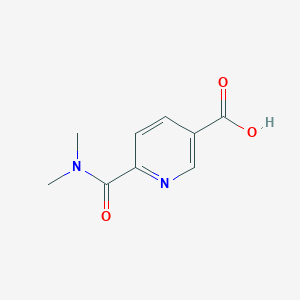
6-(二甲基甲酰基)烟酸
描述
6-(Dimethylcarbamoyl)nicotinic acid (6-DMNA) is an important compound in the field of biochemistry and physiology. It is a derivative of nicotinic acid, a type of vitamin B3, and is used in a wide range of applications in the laboratory. 6-DMNA is commonly used as a substrate in enzymatic assays, as a reagent in chemical synthesis, and as a tool in biochemical and physiological research.
科学研究应用
受体识别和脂质调节
6-(二甲基氨基甲酰基)烟酸作为烟酸的衍生物,通过与特定受体的相互作用对脂质调节有影响。烟酸已被识别为可与脂肪组织中的 G 蛋白偶联受体 PUMA-G 和 HM74 结合,介导其抗脂解作用。这种相互作用导致环磷酸腺苷 (cAMP) 水平降低,进而抑制脂解并降低游离脂肪酸和甘油三酯血浆水平 (S. Tunaru 等人,2003 年)。这种受体介导的途径对于理解烟酸衍生物的降脂作用至关重要,并且可能与 6-(二甲基氨基甲酰基)烟酸在管理血脂异常中的潜在应用相关。
血管舒张和抗氧化
硫代烟酸衍生物在研究中显示出血管舒张和抗氧化活性,表明在血管健康中具有潜在的治疗应用。烟酸的衍生物,包括 6-(二甲基氨基甲酰基)烟酸,可能通过内皮诱导的一氧化氮和前列环素表现出类似的血管舒张作用。这些化合物的抗氧化特性进一步强调了它们在针对氧化应激相关疾病的治疗干预中的潜在用途 (Supaluk Prachayasittikul 等人,2010 年)。
除草剂活性
对烟酸衍生物的研究也扩展到了农业领域,其中某些 N-(芳氧甲基)-2-氯烟酰胺表现出显着的除草剂活性。这些发现表明 6-(二甲基氨基甲酰基)烟酸可以潜在地探索其在杂草管理中的功效,从而促进新型除草剂的开发 (陈宇等人,2021 年)。
动脉粥样硬化进展抑制
烟酸及其受体与动脉粥样硬化进展的抑制有关,独立于脂质调节作用。烟酸在免疫细胞中激活 GPR109A 受体已被证明具有介导抗炎作用,表明 6-(二甲基氨基甲酰基)烟酸等衍生物可以通过调节免疫细胞功能在动脉粥样硬化治疗或预防中具有潜在应用 (Martina Lukasova 等人,2011 年)。
分子识别和作用机制
识别烟酸的高亲和力和低亲和力受体,例如 HM74A,促进了靶向血脂异常的新药的开发。这种分子识别过程对于理解 6-(二甲基氨基甲酰基)烟酸和类似化合物如何与这些受体相互作用以产生治疗作用至关重要,为改进降脂药物的设计提供了途径 (A. Wise 等人,2003 年)。
缓蚀
研究还探讨了将烟酸衍生物用作金属缓蚀剂,证明了这些化合物在工业应用中的多功能性。此类衍生物的抑制效率表明 6-(二甲基氨基甲酰基)烟酸在保护金属免受腐蚀方面的潜在用途,尤其是在酸性环境中 (Dharmendra Singh 等人,2016 年)。
属性
IUPAC Name |
6-(dimethylcarbamoyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11(2)8(12)7-4-3-6(5-10-7)9(13)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZYBFWUMWGSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288083-60-3 | |
| Record name | 6-Dimethylaminocarbonyl nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

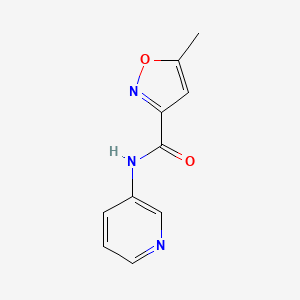
![5-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B2729439.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2729441.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2729443.png)
![2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B2729445.png)
![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)

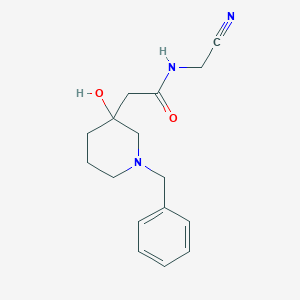
![N-(2-{[(dimethylamino)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2729451.png)
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729454.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2729455.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2729456.png)
